
Dicyclohexyl(3-methoxyprop-1-EN-1-YL)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane is a chemical compound that belongs to the class of organoboranes It is characterized by the presence of a boron atom bonded to a 3-methoxyprop-1-en-1-yl group and two cyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3-methoxyprop-1-en-1-yl)borane typically involves the reaction of cyclohexylborane with 3-methoxyprop-1-en-1-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the 3-methoxyprop-1-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, borates, and substituted organoboranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential in developing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dicyclohexyl(3-methoxyprop-1-en-1-yl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the 3-methoxyprop-1-en-1-yl group.
Cyclohexyl(3-methoxyprop-1-en-1-yl)borane: Contains only one cyclohexyl group.
Triethylborane: Another organoborane with different alkyl groups.
Uniqueness
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane is unique due to the presence of both cyclohexyl and 3-methoxyprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other organoboranes may not be suitable.
Propriétés
Numéro CAS |
178804-55-2 |
|---|---|
Formule moléculaire |
C16H29BO |
Poids moléculaire |
248.2 g/mol |
Nom IUPAC |
dicyclohexyl(3-methoxyprop-1-enyl)borane |
InChI |
InChI=1S/C16H29BO/c1-18-14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h8,13,15-16H,2-7,9-12,14H2,1H3 |
Clé InChI |
RLYJYCZHLXUALQ-UHFFFAOYSA-N |
SMILES canonique |
B(C=CCOC)(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


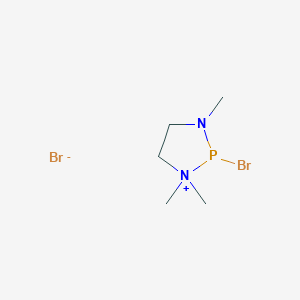
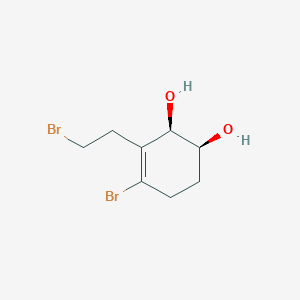
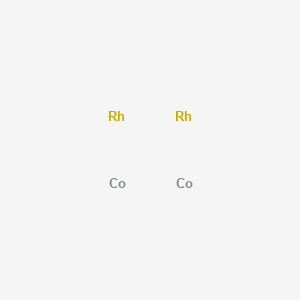
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
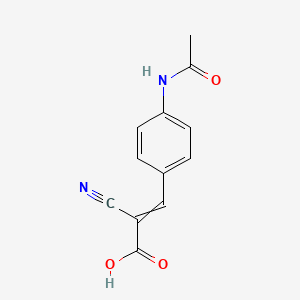

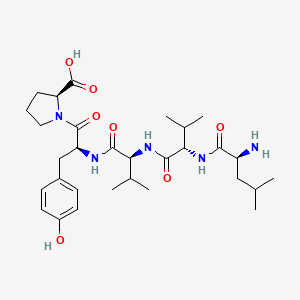
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
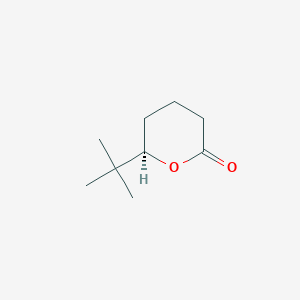
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
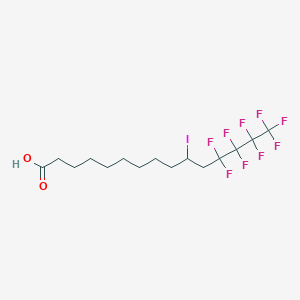
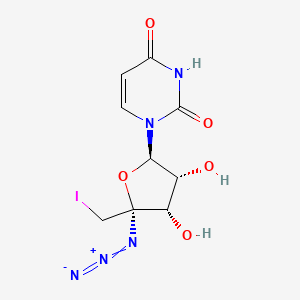
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
